N'-Cyanobenzenecarboximidamide
CAS No.: 2170486-29-8
Cat. No.: VC13296168
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2170486-29-8 |
|---|---|
| Molecular Formula | C8H7N3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | N'-cyanobenzenecarboximidamide |
| Standard InChI | InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) |
| Standard InChI Key | JEWFJQWVHWGHOQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=NC#N)N |
| Canonical SMILES | C1=CC=C(C=C1)C(=NC#N)N |
Introduction
N'-Cyanobenzenecarboximidamide is an organic compound with the molecular formula C8H7N3. It is classified as a carboximidamide, a class of compounds known for their diverse chemical and biological properties. This compound is of interest in various scientific fields due to its unique structure and potential applications.
Molecular Formula and Weight
-
Molecular Formula: C8H7N3
-
Molecular Weight: Not explicitly listed in the provided sources, but it can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen.
Computed Descriptors
-
InChI: InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11)
Synthesis and Preparation
The synthesis of carboximidamides typically involves the transformation of nitrile derivatives into carboximidamides. Although specific synthesis details for N'-Cyanobenzenecarboximidamide are not provided in the available sources, similar compounds are often synthesized through reactions involving nitrile hydrogenation processes, which can be optimized for high yield and purity using continuous flow reactors and advanced catalytic systems.
Biological Activities and Applications
While specific biological activities of N'-Cyanobenzenecarboximidamide are not detailed in the available literature, carboximidamides in general are known for their diverse biological properties. These compounds can interact with various biological targets, and their applications may include roles in pharmacology and organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume